molecular formula C10H16N2O2 B12433265 5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid

5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid

Cat. No.: B12433265
M. Wt: 196.25 g/mol
InChI Key: JNAPEOAKDJNNRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indole derivatives, which are subjected to cyclization reactions to form the indolizine ring system . The reaction conditions often include the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for catalysis. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroindolizin-7-amine; acetic acid is unique due to its combination of an indolizine ring system with an amine group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

acetic acid;5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)

InChI Key

JNAPEOAKDJNNRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN2C=CC=C2CC1N

Origin of Product

United States

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